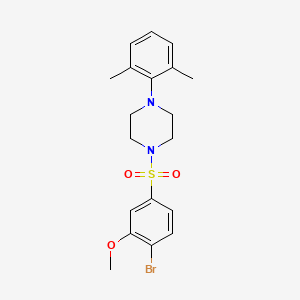

1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound features a piperazine core substituted at the 1-position with a 4-bromo-3-methoxybenzenesulfonyl group and at the 4-position with a 2,6-dimethylphenyl group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine typically involves multiple steps:

-

Formation of the Piperazine Core:

- Starting with piperazine, the core structure is prepared through standard organic synthesis techniques.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: The bromo group can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products:

- Oxidation products include hydroxylated or carboxylated derivatives.

- Reduction products include dehalogenated compounds.

- Substitution products vary depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily studied for its role as a Lysine-specific demethylase 1 (LSD1) inhibitor . LSD1 is implicated in various cancers and neurodegenerative diseases. Inhibitors of LSD1 can potentially reverse the effects of gene silencing associated with these diseases, making this compound a candidate for further development as a therapeutic agent .

Case Study: Inhibition of LSD1

A study demonstrated that derivatives of piperazine, including the compound , effectively inhibited LSD1 activity. The inhibition was characterized by high selectivity and reversible binding, which is crucial for minimizing side effects in therapeutic applications .

Neuropharmacology

Piperazine derivatives have been shown to influence neurotransmitter systems, notably by inhibiting human acetylcholinesterase. This activity suggests potential applications in treating neurological disorders such as Alzheimer's disease . The specific structural features of 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine may enhance its interaction with acetylcholinesterase, leading to improved cognitive function in affected individuals.

Antimicrobial Activity

Research indicates that piperazine derivatives can exhibit antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes, potentially leading to the development of new antibiotics .

Case Study: Antimicrobial Efficacy

In a comparative study, various piperazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the piperazine ring significantly enhanced antibacterial activity, suggesting that this compound could be optimized for similar purposes .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Research has shown that modifications in the sulfonyl and piperazine moieties can lead to significant changes in biological activity and selectivity toward target enzymes .

Table: Structure-Activity Relationship Insights

Mécanisme D'action

The mechanism of action of 1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine depends on its specific application:

Molecular Targets: It may interact with specific proteins or enzymes, altering their activity. For example, it could inhibit or activate certain receptors in biological systems.

Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation or apoptosis, depending on its structure and functional groups.

Comparaison Avec Des Composés Similaires

Comparison with Similar Piperazine Derivatives

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Properties

Pharmacological and Physicochemical Comparisons

- Receptor Affinity: The 2,6-dimethylphenyl group in the target compound may confer selectivity for α1-adrenoceptors, similar to HBK14 (Ki = 2.4 nM for α1) . Methoxy groups (e.g., 4-MeOPP in ) are associated with serotonin receptor modulation, but the target’s 3-methoxy group may shift selectivity .

- Antioxidant Activity: Piperazines with methylphenoxy groups () show enhanced SOD activity, suggesting the target’s 2,6-dimethylphenyl group could contribute to redox modulation .

- Solubility: The sulfonyl group in the target compound likely improves aqueous solubility compared to non-sulfonylated analogs like 1-(2,3-dimethylphenyl)piperazine .

Spectroscopic Distinctions

- IR Spectroscopy : The target’s sulfonyl group would exhibit strong S=O stretches (~1350–1150 cm⁻¹), while NH stretches (3300–3200 cm⁻¹) may be absent due to sulfonamide formation, contrasting with free piperazines () .

- Mass Spectrometry : A molecular ion peak at m/z ~453 (M+H⁺) is expected, with fragmentation patterns reflecting cleavage at the sulfonyl-piperazine bond .

Activité Biologique

1-(4-Bromo-3-methoxybenzenesulfonyl)-4-(2,6-dimethylphenyl)piperazine is a synthetic compound belonging to the piperazine class, known for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C15H18BrN2O3S

- Molecular Weight : 392.28 g/mol

- IUPAC Name : this compound

Research indicates that piperazine derivatives, including this compound, exhibit significant interactions with neurotransmitter systems. Specifically, they may act as inhibitors of acetylcholinesterase (AChE), an enzyme critical in cholinergic signaling. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission and potentially improving cognitive functions.

Anticholinesterase Activity

A study demonstrated that various piperazine derivatives effectively inhibit human AChE. The binding interactions at the enzyme's active sites were characterized using molecular docking simulations. The compound's structural features suggest it may possess similar inhibitory effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease .

Anticonvulsant Properties

Another area of interest is the anticonvulsant potential of piperazine derivatives. Compounds with similar structures have shown efficacy in models of seizures. For instance, a series of piperazine derivatives were evaluated for their anticonvulsant activity against maximal electroshock seizure (MES) models in rats. These studies suggest that modifications to the piperazine core can enhance its neuroprotective effects without significant neurotoxicity .

Study on Neuroprotective Effects

In a comparative study involving several piperazine derivatives, researchers found that compounds with methoxy and bromo substituents exhibited enhanced neuroprotective effects against oxidative stress-induced neuronal damage. The study utilized various in vitro assays to assess cell viability and oxidative stress markers, indicating the compound's potential as a neuroprotective agent.

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of electron-withdrawing groups (like bromine) and electron-donating groups (like methoxy) significantly influences the biological activity of piperazine derivatives. The optimal combination of these substituents can lead to improved binding affinity for AChE and enhanced anticonvulsant properties .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C15H18BrN2O3S |

| Molecular Weight | 392.28 g/mol |

| AChE Inhibition | Yes |

| Anticonvulsant Activity | Yes |

| Neurotoxicity | Low at therapeutic doses |

Propriétés

IUPAC Name |

1-(4-bromo-3-methoxyphenyl)sulfonyl-4-(2,6-dimethylphenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrN2O3S/c1-14-5-4-6-15(2)19(14)21-9-11-22(12-10-21)26(23,24)16-7-8-17(20)18(13-16)25-3/h4-8,13H,9-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVVPHOVOBKDYIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.